Product packaging for Lactucaxanthin(Cat. No.:CAS No. 78306-12-4)

Lactucaxanthin

Cat. No.: B1234549
CAS No.: 78306-12-4
M. Wt: 568.9 g/mol
InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactucaxanthin is a predominant xanthophyll carotenoid characterized by its rare ε,ε-rings structure, making it a structural isomer of lutein . It is a primary lipophilic metabolite found in lettuce (Lactuca sativa) and has been identified in other sources like Aruncus dioicus (goat's beard), where it is found at concentrations exceeding 45 µg/g fresh weight . Its key research value lies in its potent bioactivity, with studies highlighting two primary mechanisms of action. First, this compound exhibits significant anti-diabetic potential by functioning as a dual inhibitor of the digestive enzymes α-amylase and α-glucosidase . In silico analyses reveal that this compound has a lower binding energy with these enzymes compared to synthetic inhibitors like acarbose and miglitol, and in vivo studies in STZ-induced diabetic rats confirm its ability to reduce post-prandial blood glucose levels . Second, it demonstrates robust anti-angiogenic properties, offering a holistic therapeutic approach for conditions like diabetic retinopathy. Research on hyperglycemic ARPE-19 cells and diabetic rat models shows that this compound protects the retinal pigment epithelium by inhibiting the hyperglycemia-regulated hypoxia/ER stress/VEGF pathway. It effectively counters reactive oxygen species imbalance, restores the activity of antioxidant enzymes like SOD, CAT, and GR, reduces the expression of HIF-1α and ER stress elements (ATF6, ATF4, XBP1), and subsequently suppresses VEGF release, thereby helping to maintain RPE integrity . Furthermore, its antioxidant capacity contributes to its broader health-beneficial potential. This product is intended For Research Use Only and is not for diagnostic or therapeutic human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O2 B1234549 Lactucaxanthin CAS No. 78306-12-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78306-12-4

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-,38-/m0/s1

InChI Key

BIPAHAFBQLWRMC-SUOWZELTSA-N

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(C[C@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Other CAS No.

78306-12-4

Origin of Product

United States

Lactucaxanthin Biosynthesis Pathways in Photosynthetic Organisms

Upstream Isoprenoid Precursor Synthesis

The journey to lactucaxanthin begins with the production of the fundamental C5 building blocks of all isoprenoids. In plants, these precursors are primarily synthesized via the plastid-localized methylerythritol 4-phosphate (MEP) pathway. aocs.orgnih.gov

Methylerythritol 4-Phosphate (MEP) Pathway Contributions

The MEP pathway is the primary source of precursors for carotenoids, chlorophylls (B1240455), and other plastidial isoprenoids. frontiersin.orgnih.govnih.gov This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P), both of which are products of glycolysis. aocs.orgnih.gov The initial reaction is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), forming 1-deoxy-D-xylulose-5-phosphate (DXP). frontiersin.orgnih.govfrontiersin.org This step is considered a major flux-controlling point in the pathway. frontiersin.orgnih.gov

The second enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), then converts DXP into 2-C-methyl-D-erythritol 4-phosphate (MEP). aocs.orgfrontiersin.org A series of subsequent enzymatic reactions, as detailed in the table below, ultimately yields the essential isoprenoid precursors. cimap.res.infrontiersin.orgnih.gov

Table 1: Key Enzymatic Steps in the Methylerythritol 4-Phosphate (MEP) Pathway.
EnzymeAbbreviationSubstrateProduct
1-deoxy-D-xylulose-5-phosphate synthaseDXSPyruvate + Glyceraldehyde 3-phosphate1-deoxy-D-xylulose-5-phosphate (DXP)
1-deoxy-D-xylulose 5-phosphate reductoisomeraseDXR1-deoxy-D-xylulose-5-phosphate (DXP)2-C-methyl-D-erythritol 4-phosphate (MEP)
MEP cytidylyltransferaseMCT2-C-methyl-D-erythritol 4-phosphate (MEP)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
CDP-ME kinaseCMK4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)CDP-ME 2-phosphate (CDP-MEP)
ME-cPP synthaseMCSCDP-ME 2-phosphate (CDP-MEP)2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP)
HMBPP synthaseHDS2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP)(E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate (HMBPP)
HMBPP reductaseHDR(E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate (HMBPP)Isopentenyl diphosphate (B83284) (IPP) + Dimethylallyl diphosphate (DMAPP)

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Formation

The MEP pathway culminates in the synthesis of the two universal five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgnih.gov The final enzyme in the pathway, HMBPP reductase (HDR), catalyzes the formation of both IPP and DMAPP, typically in a ratio of about 6:1. cimap.res.innih.gov

These two molecules are the fundamental building blocks for all isoprenoids, including carotenoids. nih.govpnas.org While the MEP pathway produces both isomers, their ratio can be adjusted by the enzyme isopentenyl diphosphate isomerase (IDI), which catalyzes the interconversion of IPP and DMAPP. frontiersin.orgnih.govoup.com This ensures an appropriate balance of the precursors required for the subsequent condensation reactions in the biosynthesis of larger isoprenoid molecules. frontiersin.orgoup.com

Core Carotenoid Backbone Assembly

Once IPP and DMAPP are synthesized, the assembly of the C40 carotenoid backbone begins. This process involves the sequential addition of C5 units and a series of desaturation and isomerization reactions to form the linear molecule, lycopene (B16060).

Phytoene (B131915) and Lycopene Formation

The first committed step in carotenoid biosynthesis is the head-to-head condensation of two C20 geranylgeranyl diphosphate (GGPP) molecules to form the colorless C40 carotenoid, 15-cis-phytoene. nih.govfrontiersin.orgplos.org This crucial reaction is catalyzed by the enzyme phytoene synthase (PSY) and is a major rate-limiting step, controlling the total flux of metabolites into the carotenoid pathway. frontiersin.org GGPP itself is formed from one molecule of DMAPP and three molecules of IPP through the action of GGPP synthase (GGPS). frontiersin.orgnih.gov

Phytoene then undergoes a series of four desaturation reactions to become lycopene. aocs.org Unlike in bacteria where a single enzyme (CrtI) can perform this conversion, in plants, it is a multi-step process involving several enzymes. aocs.orgtandfonline.com

Table 2: Key Steps in the Assembly of the Core Carotenoid Backbone from GGPP to Lycopene.
EnzymeAbbreviationSubstrateProduct
Geranylgeranyl diphosphate synthaseGGPSDMAPP + 3 IPPGeranylgeranyl diphosphate (GGPP)
Phytoene synthasePSY2 x Geranylgeranyl diphosphate (GGPP)15-cis-Phytoene
Phytoene desaturasePDS15-cis-Phytoene9,15,9'-tri-cis-ζ-Carotene
ζ-Carotene isomeraseZ-ISO9,15,9'-tri-cis-ζ-Carotene9,9'-di-cis-ζ-Carotene
ζ-Carotene desaturaseZDS9,9'-di-cis-ζ-Carotene7,9,9'-tri-cis-Neurosporene and 7,9,7',9'-tetra-cis-Lycopene
Carotenoid isomeraseCRTISO7,9,7',9'-tetra-cis-Lycopene (Prolycopene)all-trans-Lycopene

Role of Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS)

The conversion of the colorless phytoene into the red-colored lycopene involves the introduction of conjugated double bonds, which form the chromophore responsible for the pigment's color. This is accomplished by two key enzymes: phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). aocs.orgfrontiersin.org

PDS catalyzes the first two desaturation steps, converting phytoene into 9,15,9'-tri-cis-ζ-carotene by introducing double bonds at the C11 and C11' positions. frontiersin.orgfrontiersin.org Subsequently, ZDS introduces two more double bonds at the C7 and C7' positions, yielding poly-cis-lycopene (prolycopene). frontiersin.orgfrontiersin.org The activities of these desaturases are coordinated to ensure the sequential dehydrogenation of the phytoene backbone. frontiersin.org

Carotene Isomerase (CRTISO) Activity

The desaturation reactions catalyzed by PDS and ZDS result in carotenoids with multiple cis double bonds. nih.govfrontiersin.org For the subsequent cyclization reactions to occur efficiently, these cis isomers must be converted to the linear, all-trans form. This crucial isomerization is primarily carried out by the carotenoid isomerase (CRTISO) enzyme. aocs.orgnih.govfrontiersin.org CRTISO specifically converts the 7,9,7',9'-tetra-cis-lycopene (also known as prolycopene) into all-trans-lycopene. tandfonline.comfrontiersin.org The formation of all-trans-lycopene is a critical juncture, as this molecule serves as the direct substrate for the branching cyclization reactions that lead to the diverse array of cyclic carotenoids, including the ε,ε-carotene precursor of this compound. bioone.orgnih.gov In photosynthetic tissues, light can also contribute to this isomerization process. tandfonline.com

ε,ε-Cyclization and Hydroxylation to this compound

The biosynthesis of this compound, a xanthophyll with two ε-rings, represents a specialized branch of the carotenoid pathway found in certain photosynthetic organisms, most notably lettuce (Lactuca sativa). nih.govrsc.org This pathway involves the cyclization of the linear carotenoid lycopene, followed by hydroxylation reactions. While most plants produce carotenoids with two β-rings (like β-carotene) or one β- and one ε-ring (like α-carotene), the formation of ε,ε-carotenoids is rare. nih.govresearchgate.netaocs.org

Lycopene ε-Cyclase (LCY-ε) Activity and Substrate Specificity

The crucial step determining the flow of precursors towards this compound is the cyclization of lycopene, catalyzed by the enzyme lycopene ε-cyclase (LCY-ε). wikipedia.orgoup.com In most higher plants, LCY-ε catalyzes the formation of only a single ε-ring at one end of the lycopene molecule, producing δ-carotene. nih.govresearchgate.netnih.gov The subsequent action of a lycopene β-cyclase (LCY-β) is then required to form the β-ring, resulting in α-carotene. nih.govoup.com

However, the LCY-ε found in lettuce possesses a unique and distinct capability. nih.gov This enzyme can function as a bi-cyclase, catalyzing the addition of an ε-ring at both ends of the symmetrical lycopene substrate. rsc.orgnih.govannualreviews.org This specialized activity directly channels lycopene towards the ε,ε-branch of carotenoid synthesis, a characteristic not widely observed in other plants. nih.govaocs.org Research has indicated that specific domains and even single amino acid residues within the LCY-ε enzyme determine whether it introduces one or two ε-rings. nih.govresearchgate.net This bifunctional nature of the lettuce LCY-ε circumvents the typical pathway, which in most plants avoids the formation of ε,ε-carotenoids. researchgate.netnih.gov In maize, for instance, in the absence of a functional LCY-β, the LCY-ε can also produce unusual ε,ε-carotenes, highlighting the substrate flexibility of the enzyme under specific genetic conditions. researchgate.net

Formation of ε-Carotene Intermediate

The synthesis of the bicyclic ε,ε-carotene is a stepwise process. The LCY-ε from lettuce first acts on the linear lycopene to add one ε-ring, forming the monocyclic intermediate known as δ-carotene (ψ,ε-carotene). nih.govrsc.orgresearchgate.net Subsequently, the same enzyme catalyzes the cyclization of the second end of the δ-carotene molecule to form the bicyclic product, ε-carotene (ε,ε-carotene). rsc.orgresearchgate.netcarotenoiddb.jp This bicyclic hydrocarbon is the direct precursor that undergoes hydroxylation to become this compound. nih.govresearchgate.net The production of ε-carotene is uncommon in most plants, which primarily synthesize α-carotene and β-carotene. nih.govoup.com

Hydroxylation Reactions and Involved Hydrolases (e.g., CHYE)

Following the formation of the ε,ε-carotene backbone, the final step in this compound biosynthesis is the introduction of hydroxyl groups at the C-3 and C-3′ positions of each ε-ring. nih.gov These reactions are catalyzed by specific carotene hydroxylases. The oxygen-containing derivatives of carotenes are known collectively as xanthophylls. researchgate.net

The hydroxylation of the ε-ring is specifically carried out by an ε-ring hydroxylase, often denoted as CHYE. mdpi.comdoc-developpement-durable.orgbioone.org This enzyme is responsible for the conversion of ε,ε-carotene into this compound (ε,ε-carotene-3,3′-diol). annualreviews.orgresearchgate.netmdpi.com In photosynthetic organisms, there are generally two main types of carotene hydroxylases: non-heme di-iron hydroxylases (BCH) and cytochrome P450-type hydroxylases (CYP97). oup.comresearchgate.net While BCH enzymes are primarily associated with hydroxylating β-rings and CYP97 enzymes can hydroxylate both β- and ε-rings, the CHYE enzymes are specialized for the ε-ring. researchgate.nettandfonline.com The coordinated action of LCY-ε and CHYE in lettuce leads to the significant accumulation of this compound. annualreviews.orgmdpi.com

Genetic and Transcriptional Regulation of Lactucaxanthin Biosynthesis

Gene Expression Profiles of Key Biosynthetic Enzymes

The synthesis of lactucaxanthin is dependent on the expression of genes encoding enzymes in the methylerythritol 4-phosphate (MEP) and carotenoid biosynthesis pathways. The expression levels of these genes are critical control points that determine the rate of production.

The first dedicated step in the carotenoid pathway is the formation of phytoene (B131915) from two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a reaction catalyzed by Phytoene Synthase (PSY) . uab.catnih.gov This is widely considered the main rate-determining step, controlling the total metabolic flux into carotenoid synthesis. uab.cat In lettuce, two copies of the PSY gene (PSY1 and PSY2) have been identified, and their expression levels change during plant development. nih.govmdpi.com The induction of PSY gene expression directly correlates with increased carotenoid production. nih.gov

Following a series of desaturation and isomerization reactions, the linear carotenoid lycopene (B16060) is formed. The cyclization of lycopene is the crucial branching point that directs the pathway toward either β-carotene (two β-rings) or α-carotene (one β-ring and one ε-ring). This step is controlled by two key enzymes: lycopene β-cyclase (LCY-β) and lycopene ε-cyclase (LCY-ε) . uab.cat For this compound synthesis, the action of LCY-ε is essential. researchgate.net LCY-ε adds an ε-ring to one end of the lycopene molecule. In lettuce, a single-copy LCY-ε gene has been identified. nih.gov Its expression is tightly regulated and shows a significant co-expression pattern with DXS, suggesting a coordinated regulation of precursor supply and the pathway's branching point. nih.gov Subsequent hydroxylation of the two ε-rings on ε-carotene ultimately yields this compound. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis and Their Gene Expression Characteristics
EnzymeGene(s) in LettuceFunction in PathwayRegulatory Significance
Deoxyxylulose 5-phosphate synthaseDXSCatalyzes the first step of the MEP pathway, supplying carotenoid precursors. nih.govRate-limiting step for precursor supply; co-expressed with LCY-ε. nih.govuab.cat
Phytoene SynthasePSY1, PSY2First committed and main rate-determining step of carotenoid biosynthesis. uab.catnih.govControls overall metabolic flux into the pathway; expression varies with development. nih.govuab.cat
Lycopene ε-CyclaseLCY-εCatalyzes the formation of an ε-ring on lycopene, directing flux towards α-carotene and this compound. uab.catresearchgate.netCrucial branching point enzyme for the β,ε-branch; essential for this compound synthesis. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of carotenoid biosynthesis is complex, involving controls at multiple levels, including transcriptional, post-transcriptional, and post-translational. mdpi.com While gene transcription is a primary control point, studies in lettuce have revealed that the abundance of carotenoids is not always directly correlated with the transcript levels of biosynthetic genes like PSY. frontiersin.orgnih.gov This indicates the significant role of post-transcriptional regulatory mechanisms. frontiersin.orgnih.gov

Post-transcriptional regulation can involve processes that affect mRNA stability, translation efficiency, or protein activity and degradation. nih.gov A notable example of this is a feedback mechanism involving PSY and DXS. nih.gov Research has shown that the induced expression of a PSY transgene not only increases carotenoid levels but also leads to a concomitant post-transcriptional accumulation of the DXS enzyme. nih.gov This suggests that the activity of PSY, the flux-controlling enzyme of the carotenoid pathway, can signal back to regulate the accumulation of enzymes in the upstream MEP pathway, ensuring a coordinated supply of precursors. nih.govresearchgate.net Therefore, while transcriptional activation of genes like PSY and LCY-ε initiates the process, post-transcriptional controls fine-tune the metabolic flux, ultimately determining the final concentration of this compound. frontiersin.org

Impact of Targeted Gene Manipulation and Mutagenesis on Pathway Flux

Targeted gene manipulation techniques, such as CRISPR/Cas9-mediated mutagenesis, provide powerful tools for understanding and engineering metabolic pathways. frontiersin.org By knocking out or modifying specific genes, researchers can study their function and redirect metabolic flux towards the accumulation of desired compounds. frontiersin.orgmit.edunih.gov

In the context of this compound biosynthesis, the manipulation of cyclase genes has a profound impact. The balance between LCY-ε and LCY-β activity determines the ratio of α-carotene to β-carotene, which are the respective precursors for lutein (B1675518)/lactucaxanthin and zeaxanthin (B1683548). A study involving knockout mutations in lettuce demonstrated the potential of this approach. By creating knockout lines with mutations in the LCY-ε gene, along with other genes like carotenoid cleavage dioxygenase 4a (CCD4a), researchers were able to significantly enhance the content of β-carotene. researchgate.net This result directly illustrates that reducing or eliminating the function of LCY-ε diverts the lycopene pool away from the this compound branch and funnels it into the β,β-branch of the pathway.

Environmental and Developmental Influences on Gene Regulation

The genetic and transcriptional regulation of this compound biosynthesis is not static; it is dynamically influenced by a variety of external environmental factors and internal developmental programs. news-medical.netalliedacademies.orgconsensus.appcdc.govnih.gov

Light is a primary environmental factor regulating carotenogenesis. Both the quality (wavelength) and intensity of light significantly affect the expression of carotenoid biosynthetic genes and subsequent pigment accumulation. nih.gov Studies have shown that specific light wavelengths, such as blue and ultraviolet (UV) light, are particularly effective at inducing carotenoid biosynthesis. nih.govresearchgate.net

In lettuce, the light environment plays a complex role. Research comparing lettuce grown in open fields versus under polytunnels, which reduce UV light transmission, revealed an inverse relationship between flavonoid and carotenoid accumulation. frontiersin.orgnih.gov Plants grown under polytunnels with reduced UV-A and UV-B exposure showed significantly higher total carotenoid content, including trends of increased this compound, while flavonoid content decreased. frontiersin.orgnih.gov This suggests that while UV light is a strong inducer of the flavonoid pathway, its reduction may favor the flux towards carotenoids. The regulation appears distinct, with flavonoid content being dependent on the transcript levels of key enzymes modulated by UV light, whereas carotenoid content is more influenced by post-transcriptional mechanisms. frontiersin.org Additionally, light intensity is a critical factor, with higher intensities generally promoting carotenogenesis, though this can be species-dependent. researchgate.netresearchgate.net

Table 2: Influence of Light Conditions on Carotenoid and Flavonoid Content in Lettuce
Cultivation ConditionLight CharacteristicEffect on Carotenoid ContentEffect on Flavonoid ContentReference
Open Field (No Polytunnel)Higher UV-A and UV-B exposureLowerHigher frontiersin.orgnih.gov
Under PolytunnelReduced UV-A and UV-B transmissionHigherLower frontiersin.orgnih.gov

Carotenoid composition and concentration, including that of this compound, are not constant throughout a plant's life but change according to the developmental stage. nih.gov In lettuce, significant variations in carotenoid levels are observed from the seedling stage to the commercial harvest stage. mdpi.com

A detailed analysis of different lettuce cultivars showed that the expression of key biosynthetic genes, including PSY, LCY-ε, and others, changes dynamically during plant development. nih.gov For example, the expression of genes controlling the early steps of the pathway was often higher at the initial stages of development. nih.gov Furthermore, carotenoid content can differ between the inner and outer leaves of a lettuce head, reflecting different developmental ages and light exposure of the tissues. nih.govmdpi.com This developmental regulation ensures that carotenoid synthesis is aligned with the physiological needs of the plant at different growth phases, such as the establishment of the photosynthetic apparatus in young leaves. nih.gov

Phytohormones are signaling molecules that regulate a vast array of plant growth and development processes, and they form complex crosstalk networks to respond to environmental stimuli. maxapress.comfrontiersin.orgijarbs.com Abscisic acid (ABA), a hormone known for its role in stress responses and seed development, also influences carotenoid biosynthesis. nih.govumy.ac.id This is partly because xanthophylls, such as violaxanthin (B192666) and neoxanthin, are precursors for ABA synthesis. frontiersin.org

In lettuce, there appears to be a regulatory link between ABA levels and carotenoid accumulation. In the aforementioned polytunnel experiments, the lettuce grown under covers not only had higher carotenoid content but also exhibited significantly lower concentrations of ABA. frontiersin.orgnih.gov This inverse relationship suggests that ABA may act as a negative regulator of carotenoid accumulation or that both pathways are co-regulated by the same environmental signals. frontiersin.org In other systems, exogenous application of ABA has been shown to increase carotenoid content, highlighting the complexity of its role. nih.govumy.ac.idfrontiersin.org The interplay between ABA and other hormones like jasmonic acid can also create an antagonistic effect, further modulating the defense responses and metabolic pathways of the plant. frontiersin.org

Biological Distribution and Accumulation Patterns of Lactucaxanthin

Occurrence and Natural Diversity in Plant Species and Genera

Lactucaxanthin is most famously associated with lettuce (Lactuca sativa), a member of the Asteraceae (or Compositae) family. science.govstuartxchange.orgwikipedia.org It is considered a unique and characteristic carotenoid of this species. nih.govmdpi.com Beyond lettuce, its presence has been confirmed in other members of the Compositae family. nih.govresearchgate.net

The natural diversity of this compound extends to the Cucurbitaceae family. researchgate.netpensoft.netmdpi.com For instance, traces of this compound have been identified in the fruits of Cucurbita pepo, including zucchini and other pumpkin varieties. antropocene.itcramagiurgea.ro In Cucurbita melopepo, this compound is found in trace amounts in both the mesocarp and epicarp. antropocene.it Similarly, analysis of Cucurbita pepo L. convar. giromontina (zucchini) revealed the presence of small amounts of this compound in the fruit's mesocarp. cramagiurgea.ro

Interestingly, research has also identified this compound in species outside of these common families. A notable example is goat's beard (Aruncus dioicus var. kamtschaticus), a member of the Rosaceae family, which has been found to contain significant quantities of this carotenoid. mdpi.com Other food plants where this compound has been detected include pepper (Capsicum baccatum), caraway, Japanese persimmon, and lambsquarters. foodb.ca

Table 1: Documented Occurrence of this compound in Plant Families and Species

Family Genus/Species Common Name Reference
Asteraceae (Compositae) Lactuca sativa Lettuce science.govnih.gov
Other members - researchgate.netmdpi.com
Cucurbitaceae Cucurbita pepo Pumpkin, Zucchini antropocene.itcramagiurgea.ro
Cucurbita melopepo Field Pumpkin antropocene.it
Rosaceae Aruncus dioicus Goat's Beard mdpi.com
Solanaceae Capsicum baccatum Pepper foodb.ca
Apiaceae Carum carvi Caraway foodb.ca
Ebenaceae Diospyros kaki Japanese Persimmon foodb.ca
Amaranthaceae Chenopodium album Lambsquarters foodb.ca

Intra-Species Variation in this compound Content across Cultivars and Ecotypes

Significant variations in this compound content exist among different cultivars of the same species, particularly within Lactuca sativa. Generally, this compound constitutes about 13% of the total carotenoids in lettuce, following β-carotene (50%) and lutein (B1675518) (20%). nih.gov

Studies comparing different lettuce types have revealed distinct differences in this compound concentrations. For example, red lettuce varieties are often reported to be rich in this compound. aprifel.com One study found the content in red lettuce to be 19.05 µg/g fresh weight (FW). mdpi.com Another analysis comparing various cultivars reported the following approximate values:

Romaine lettuce: 14.8 µg/g FW

French lettuce: 11.9 µg/g FW

Boston lettuce: 11.8 µg/g FW

Curly lettuce: 8.2 µg/g FW

Freelice lettuce: 6.9 µg/g FW. researchgate.netmdpi.com

A separate investigation found that green lettuce contained higher levels of this compound (3.05 mg/100 g dry weight) compared to 'Romania' (0.42 mg/100 g DW) and 'Iceberg' (0.36 mg/100 g DW) types. researchgate.net This variability highlights the strong genetic influence on the biosynthesis and accumulation of this carotenoid.

Table 2: this compound Content in Various Lettuce (Lactuca sativa) Cultivars

Lettuce Cultivar This compound Content (µg/g FW) Reference
Red Lettuce 19.05 mdpi.com
Romaine Lettuce 14.8 researchgate.net
French Lettuce 11.9 researchgate.net
Boston Lettuce 11.8 mdpi.com
Curly Lettuce 8.2 mdpi.com
Freelice Lettuce 6.9 researchgate.net

Influence of Cultivation Systems and Environmental Conditions on Accumulation

The system of cultivation and prevailing environmental conditions can significantly impact the accumulation of this compound in plants. A comparative study between hydroponic and conventional field cultivation of curly lettuce demonstrated this effect clearly. The hydroponically grown lettuce showed significantly lower concentrations of major carotenoids, including lutein and β-carotene, when compared to lettuce grown in a neighboring conventional farm. researchgate.net This difference was attributed to the polyethylene (B3416737) covering used in the hydroponic system, which resulted in less exposure to sunlight and lower temperatures, conditions that may decrease carotenogenesis. researchgate.net

Environmental stressors also play a role. For instance, nitrogen availability affects carotenoid content. In an experiment with red and green leaf lettuce, decreasing the nitrogen concentration in the growth medium led to a general decrease in the concentrations of chlorophylls (B1240455) and carotenoids. plos.org Specifically for green lettuce, the concentration of this compound decreased significantly under nitrogen-limiting conditions. plos.org

Subcellular Localization and Compartmentalization within Plant Cells

Within the plant cell, this compound is localized in the plastids, the organelles responsible for photosynthesis and the synthesis and storage of various metabolites. plos.org More specifically, it is a key component of the chloroplasts.

Detailed studies have shown that this compound is integrated into the light-harvesting complexes of Photosystem II (LHC II). nih.govnih.gov It is found in the major antenna complex, LHC IIb, as well as the minor complexes LHC IIa (CP29) and LHC IIc (CP26). nih.gov In these complexes, this compound can account for a significant portion of the total xanthophylls, approximately 26%. nih.gov It is hypothesized that this compound can partially substitute for lutein, another crucial xanthophyll, in the LHCII antenna. nih.gov This specific localization underscores its role in the process of photosynthesis, likely contributing to light harvesting and photoprotection. jst.go.jp

Physiological and Cellular Roles of Lactucaxanthin in Plants

Contribution to Photosynthetic Processes

Lactucaxanthin is a key player in the primary stages of photosynthesis, contributing to both the capture of light energy and the protection of the photosynthetic apparatus from excess light.

Light Harvesting Mechanisms

As an accessory pigment, this compound is involved in absorbing light energy and transferring it to chlorophylls (B1240455), thereby broadening the spectrum of light that can be used for photosynthesis. frontiersin.orgmdpi.com It is a significant component of the light-harvesting complexes of Photosystem II (LHC II) in lettuce. nih.gov Specifically, this compound is found in the major light-harvesting complex LHCIIb, as well as the minor complexes CP29 (LHCIIa) and CP26 (LHCIIc). nih.gov In these complexes, it coexists with other crucial carotenoids like lutein (B1675518), violaxanthin (B192666), and neoxanthin. nih.gov

The binding of this compound to these protein complexes is a highly specific process. Studies involving in vitro reconstitution of LHCIIb have shown that while this compound on its own cannot initiate the reassembly of the complex, it can be incorporated when lutein is also present. nih.gov This suggests a specific structural requirement for the initiation of protein folding and pigment binding, and that this compound has a high affinity for at least one of the lutein-binding sites within the complex. nih.gov The structure of the carotenoid, particularly its end groups, is crucial for its ability to bind to and stabilize the light-harvesting complexes. nih.gov

Non-Photochemical Quenching (NPQ) and Photoprotection against Photo-Oxidative Damage

Plants are equipped with a vital defense mechanism known as non-photochemical quenching (NPQ) to safely dissipate excess light energy as heat, thus preventing the formation of damaging reactive oxygen species. wikipedia.org Carotenoids, including this compound, are central to this process. annualreviews.org When plants are exposed to high light intensities, the absorption of light energy can exceed the capacity of the photosynthetic apparatus to utilize it, leading to photo-oxidative damage. illinois.edu NPQ helps to mitigate this by providing a pathway for the harmless dissipation of this excess energy. wikipedia.org

This compound contributes to photoprotection, a crucial function for plant survival under varying light conditions. researchgate.net While the xanthophyll cycle, involving the interconversion of violaxanthin, antheraxanthin (B39726), and zeaxanthin (B1683548), is a primary component of NPQ, other carotenoids also play a role. oup.combiorxiv.orgnih.gov In lettuce, the presence of this compound within the LHCs suggests its involvement in modulating the efficiency of energy transfer and dissipation. nih.gov Studies on lettuce mutants lacking lutein and this compound have shown a decreased NPQ capacity at higher light intensities, indicating the importance of these xanthophylls in this protective mechanism. researcher.liferesearchgate.net Although these mutants could still grow normally, the reduced NPQ capacity highlights the specific role of this compound in protecting the photosystems from potential damage caused by excess light. researcher.liferesearchgate.net

Cellular Antioxidant Defense Mechanisms

Radical Scavenging Activities (e.g., DPPH, ABTS) in in vitro Systems

This compound has demonstrated the ability to scavenge free radicals in various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the antioxidant capacity of compounds. mdpi.commdpi.com Research has shown that this compound possesses DPPH and ABTS radical scavenging activity. scribd.com This activity is attributed to its chemical structure, which allows it to donate a hydrogen atom to stabilize free radicals, thereby neutralizing their damaging potential. centralasianstudies.org

Modulation of Cellular Oxidative Stress Markers in Model Systems

In addition to its direct radical scavenging abilities, this compound has been shown to modulate markers of oxidative stress within cellular systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.com This can lead to damage to lipids, proteins, and DNA. nih.gov

Studies using model systems have indicated that this compound can lower markers of oxidative stress, such as protein carbonylation and lipid peroxidation. tandfonline.com This suggests that this compound not only scavenges existing free radicals but may also influence the cellular pathways involved in generating or neutralizing ROS. mdpi.com By augmenting the antioxidant defense system, this compound helps to protect cells from the detrimental effects of oxidative damage. tandfonline.com

Interaction with Light-Harvesting Complexes (e.g., LHCIIb)

The interaction of this compound with the light-harvesting complexes, particularly the major trimeric complex LHCIIb, is a critical aspect of its function in photosynthesis. nih.govnih.gov LHCIIb is the most abundant antenna complex in higher plants and plays a central role in both light harvesting and photoprotection. annualreviews.org

This compound is a native component of LHCIIb in lettuce, where it can be found in significant amounts, sometimes exceeding the levels of lutein under low light conditions. nih.govresearchgate.net The binding of this compound to LHCIIb is specific, with evidence suggesting it occupies a lutein-binding site. nih.gov This interaction is not merely structural; it influences the photophysical properties of the complex. The presence of different carotenoids, including this compound, within the LHCs modulates the efficiency of energy transfer to the reaction centers and the dissipation of excess energy. researchgate.net The specific carotenoid composition of the LHCs is finely tuned to optimize light harvesting under varying environmental conditions while minimizing the risk of photodamage. nih.govresearchgate.net

Role in Plant Abiotic and Biotic Stress Responses

This compound, a significant carotenoid in certain plant species, notably lettuce (Lactuca sativa), plays a crucial role in the plant's ability to withstand various environmental challenges. These challenges are broadly categorized as abiotic stresses, which are non-living environmental factors, and biotic stresses, which are caused by other living organisms. The presence and concentration of this compound can be indicative of the plant's response to these stressors, and the compound itself contributes to the plant's defense mechanisms.

Abiotic Stress

Abiotic stressors such as nutrient deficiency and high salinity can significantly impact the physiological and biochemical processes within a plant, including the synthesis and accumulation of carotenoids like this compound.

Nitrogen Deficiency:

Nitrogen is a vital macronutrient for plant growth and development, being a core component of chlorophyll (B73375) and various enzymes. When nitrogen is limited, a plant's photosynthetic capacity is reduced, leading to a cascade of stress responses. Research has shown that nitrogen deficiency directly affects the concentration of this compound in lettuce. plos.orgresearchgate.netresearchgate.net

In a study examining the effects of different nitrogen concentrations (12 mM, 3 mM, and 0.75 mM) on red and green leaf lettuce, a clear trend of decreasing this compound levels with reduced nitrogen availability was observed. plos.orgresearchgate.net In green lettuce, the concentration of this compound was not significantly different between the 12 mM and 3 mM nitrogen treatments but was significantly lower at the 0.75 mM level. plos.org Red lettuce exhibited a more sensitive response, with significant decreases in this compound concentration at each step down in nitrogen supply. plos.org This suggests that under nitrogen-limited conditions, the plant's resources are reallocated, leading to a reduction in the synthesis of certain pigments, including this compound. plos.orgresearchgate.netresearchgate.net

Interactive Data Table: Effect of Nitrogen Concentration on this compound Levels in Lettuce

Lettuce TypeNitrogen ConcentrationChange in this compound Level
Green Lettuce3 mM vs 12 mMNo significant difference
Green Lettuce0.75 mM vs 12 mMSignificant decrease
Red Lettuce3 mM vs 12 mMSignificant decrease
Red Lettuce0.75 mM vs 3 mMSignificant decrease

Note: This table is based on qualitative descriptions of significant differences from a study by a research-gate user (2015) and does not represent specific quantitative data. plos.orgresearchgate.net

Salinity Stress:

Photoprotection and Antioxidant Activity:

Carotenoids, including this compound, are integral to the photoprotective mechanisms of plants. plos.orgfrontiersin.orgnih.gov They are located within the light-harvesting complexes of the photosystems and play a critical role in dissipating excess light energy as heat, a process known as non-photochemical quenching. plos.orgnih.gov This prevents the formation of harmful reactive oxygen species (ROS) that can cause photo-oxidative damage to the photosynthetic apparatus. plos.orgresearchgate.netnih.govnih.govmdpi.comjocpr.com

Furthermore, this compound and other carotenoids are potent antioxidants, capable of scavenging ROS that are inevitably produced during normal metabolic processes and in higher amounts under stress conditions. plos.orgnih.govnih.govmdpi.comjocpr.com By neutralizing these reactive molecules, carotenoids help protect cellular components like lipids, proteins, and nucleic acids from oxidative damage. mdpi.com

Biotic Stress

Plants have evolved complex defense systems against biotic threats such as herbivores and pathogens. These defenses often involve the production of a diverse array of secondary metabolites.

Herbivory:

While there is extensive research on the role of various phytochemicals in deterring herbivores, specific studies detailing the direct impact of herbivory on this compound concentrations are limited. However, it is known that insect herbivory can induce changes in the profile of volatile organic compounds in lettuce, some of which are apocarotenoids derived from the breakdown of carotenoids. nih.govresearchgate.net For instance, feeding by Spodoptera littoralis larvae and Myzus persicae aphids on lettuce leaves has been shown to increase the emission of β-ionone, an apocarotenoid formed from the cleavage of β-carotene. nih.govresearchgate.net This suggests that the carotenoid pathway, which includes this compound, is affected by herbivore attacks, although the specific response of this compound itself requires further investigation.

Pathogen Infection:

Plants respond to pathogen attacks by activating a range of defense mechanisms, including the production of antimicrobial compounds. Fusarium oxysporum f. sp. lactucae is a soil-borne fungus that causes Fusarium wilt in lettuce, leading to significant crop losses. bayer.comresearchgate.netmdpi.comresearchgate.net Research on the interaction between lettuce and this pathogen has shown that infection triggers the expression of defense-related genes. bayer.com However, current studies on the chemical defense response of lettuce to Fusarium have primarily focused on other compounds like phytoalexins and have not specifically implicated this compound in the direct defense against this pathogen. The general role of carotenoids in plant immunity is recognized, but the specific contribution of this compound in the defense against pathogens like Fusarium oxysporum remains an area for future research.

Comparative Biochemical Analysis of Lactucaxanthin with Other Carotenoids

Structural Comparisons with Major β,β- and ε,β-Xanthophylls (e.g., Lutein (B1675518), Zeaxanthin (B1683548), Violaxanthin (B192666), Neoxanthin)

Xanthophylls, a class of oxygen-containing carotenoid pigments, are structurally diverse, and this diversity dictates their specific functions within the photosynthetic apparatus. Their fundamental structure is a C40 tetraterpenoid backbone, which can be terminated by various cyclic end groups, primarily β-ionone and ε-ionone rings. researchgate.netpnas.org These rings differ only in the position of the double bond within the cyclohexene (B86901) structure. researchgate.net The defining characteristic of xanthophylls is the presence of oxygen, typically in the form of hydroxyl (-OH) or epoxide groups. researchgate.netcsic.es

Lactucaxanthin is distinguished as an ε,ε-xanthophyll, meaning its structure is terminated by two ε-rings, both of which are hydroxylated at the 3 and 3' positions. mdpi.comrsc.org This ε,ε-carotene-3,3'-diol structure is uncommon in higher plants, with its most notable accumulation occurring in species like lettuce (Lactuca sativa). pnas.orgnih.govmdpi.com

In comparison, major xanthophylls found widely across the plant kingdom possess different ring combinations.

Lutein , a dominant xanthophyll in the light-harvesting complexes of most green plants, is a β,ε-xanthophyll. It features one β-ring and one ε-ring, both hydroxylated. pnas.orgcsic.es

Zeaxanthin is a β,β-xanthophyll, characterized by two hydroxylated β-rings. pnas.orgaocs.org Its structure is isomeric with lutein. nih.gov

Violaxanthin and Neoxanthin are also β,β-xanthophylls derived from zeaxanthin. Violaxanthin contains two β-rings with epoxide groups in addition to hydroxyls. aocs.orgnih.govmdpi.com Neoxanthin is a further derivative that includes an allenic bond. researchgate.netcsic.es

The structural distinction, particularly the type of end ring, is critical. The double bond of a β-ring is conjugated with the polyene chain of the carotenoid backbone, whereas the double bond in an ε-ring is not. researchgate.net This difference in conjugation affects the electronic and conformational properties of the molecule, which in turn influences its light-absorbing properties and its specific roles in photosynthesis and photoprotection.

CompoundClassTerminal Ring StructureKey Functional Groups
This compoundε,ε-XanthophyllTwo ε-ringsTwo hydroxyl groups
Luteinβ,ε-XanthophyllOne β-ring, one ε-ringTwo hydroxyl groups
Zeaxanthinβ,β-XanthophyllTwo β-ringsTwo hydroxyl groups
Violaxanthinβ,β-XanthophyllTwo β-ringsTwo hydroxyl groups, two epoxide groups
Neoxanthinβ,β-XanthophyllTwo β-ringsTwo hydroxyl groups, one epoxide group, one allene (B1206475) group

Differential Metabolic Flux and Branching Points in Carotenoid Pathways

The biosynthesis of carotenoids in plants is a highly regulated metabolic pathway originating from the C5 isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comnih.gov A series of condensation reactions leads to the formation of the C40 linear carotenoid, all-trans-lycopene. mdpi.com The cyclization of lycopene (B16060) represents a critical branching point that determines the final class of carotenoid produced. nih.govaocs.org

In most higher plants, the pathway bifurcates into two main branches:

The β,β-branch , initiated by the enzyme lycopene β-cyclase (LCYB), which adds two β-rings to lycopene to form β-carotene. aocs.org Subsequent hydroxylation and epoxidation of β-carotene produce the xanthophylls zeaxanthin, violaxanthin, and neoxanthin. researchgate.netaocs.org

The ε,β-branch (or α-branch), which requires the sequential action of both lycopene ε-cyclase (LCYE) and LCYB to add one ε-ring and one β-ring, forming α-carotene. aocs.orgfrontiersin.org Hydroxylation of α-carotene by specific hydroxylases (CHYE and CHYB) yields lutein. csic.esmdpi.com

The synthesis of this compound represents a third, less common branch: the ε,ε-branch . researchgate.netmdpi.com This pathway is activated by a specific type of lycopene ε-cyclase (LCYE) that, unlike its counterpart in most plants (e.g., Arabidopsis), is capable of catalyzing the addition of two ε-rings to the lycopene substrate. pnas.orgresearchgate.netrsc.org This two-step cyclization proceeds via the monocyclic δ-carotene intermediate to form ε,ε-carotene, which is then hydroxylated to become this compound. researchgate.netrsc.org The LCYE from lettuce has been shown to perform this dual cyclization, whereas the Arabidopsis LCYE only adds a single ε-ring. pnas.orgresearchgate.net

The differential metabolic flux—the rate of flow of metabolites—through these competing branches is determined by the relative activities and substrate competition of the key cyclizing enzymes, LCYB and LCYE. aocs.orgfrontiersin.org In lettuce, the presence of an active LCYE capable of forming ε,ε-carotene channels a portion of the lycopene pool toward this compound synthesis. mdpi.com The proportion of lycopene directed into the β,β-, ε,β-, and ε,ε-branches therefore dictates the final ratio of accumulated carotenoids. Manipulation of the expression of LCYB and LCYE genes has been shown to alter the pools of β-ring and ε-ring-containing carotenoids. aocs.org

Pathway BranchKey Cyclase Enzyme(s)Initial Carotene ProductMajor Final Xanthophyll(s)
β,β-BranchLycopene β-cyclase (LCYB)β-carotene (β,β-carotene)Zeaxanthin, Violaxanthin, Neoxanthin
ε,β-BranchLycopene ε-cyclase (LCYE) & Lycopene β-cyclase (LCYB)α-carotene (β,ε-carotene)Lutein
ε,ε-BranchLycopene ε-cyclase (LCYE) (e.g., in Lettuce)ε-carotene (ε,ε-carotene)This compound

Comparative Functional Potencies in Photosynthesis and Photoprotection

Xanthophylls perform essential functions in all photosynthetic eukaryotes, primarily as structural components of light-harvesting complexes (LHCs), as accessory light-harvesting pigments, and as critical agents of photoprotection. jmb.or.krnih.gov Their functions include absorbing light energy and transferring it to chlorophylls (B1240455), and dissipating excess light energy to protect the photosynthetic apparatus from photo-oxidative damage. frontiersin.orgresearchgate.netjst.go.jp

The functional potencies of different xanthophylls are linked to their unique structures.

Lutein is a major structural component of the LHCs and plays a significant role in both light harvesting and photoprotection. nih.govacs.org

Zeaxanthin , along with antheraxanthin (B39726) and violaxanthin, forms the xanthophyll cycle . aocs.org This cycle is a primary mechanism for photoprotection in high-light conditions, where zeaxanthin facilitates the non-photochemical quenching (NPQ) of excess energy by dissipating it as heat. nih.govillinois.edu

Violaxanthin and Neoxanthin are also integral to the structure of LHCs and are precursors for the plant hormone abscisic acid. csic.es

β-carotene is crucial for photoprotection within the core complexes of the photosystems, where it quenches harmful triplet chlorophyll (B73375) states, thereby preventing the formation of damaging singlet oxygen. researchgate.netacs.org

The specific functional role of This compound is less characterized than that of the more ubiquitous xanthophylls. However, research has shown that this compound is present in the LHC II of higher plants like lettuce. frontiersin.orgsci-hub.ru Some studies suggest that this compound may functionally substitute for lutein, particularly in photosynthetic tissues acclimated to low-light or shade environments. nih.govvalladares.info In some cacti, the accumulation of rare carotenoids like this compound has been hypothesized to be an adaptation to shaded conditions. scielo.org.mx

In a genetically modified lettuce that overproduced astaxanthin, native carotenoids like β-carotene, zeaxanthin, and violaxanthin were absent, yet small amounts of this compound and lutein remained. sci-hub.ruoup.com This suggests that these remaining xanthophylls may fulfill essential, albeit potentially altered, roles in the assembly and function of the photosynthetic complexes. sci-hub.ru While zeaxanthin is the key player in the rapid dissipation of energy under high-light stress, other xanthophylls like lutein, and by extension this compound, contribute to photoprotection, possibly through different or complementary mechanisms within the LHCs. nih.gov The presence of this compound in low-light-acclimated leaves suggests its primary role may be more related to optimizing light harvesting and providing structural stability to the antenna complexes under light-limiting conditions, rather than dynamic photoprotection in high light. nih.govvalladares.info

Advanced Analytical Methodologies for Lactucaxanthin Research

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of lactucaxanthin is its efficient extraction from the source material while ensuring its stability. The choice of extraction method and solvent system significantly impacts the final analytical results.

Optimization of Solvent Systems (e.g., Acetone (B3395972):Water Mixtures)

The selection of an appropriate solvent system is paramount for the effective extraction of this compound. Due to its xanthophyll nature, this compound is more polar than carotenes and thus requires polar solvents for efficient extraction. researchgate.net Acetone and its aqueous mixtures are commonly employed for this purpose. researchgate.netjst.go.jp

The polarity of the solvent system can be fine-tuned by varying the proportion of water in the acetone mixture. For instance, studies on microgreens have evaluated different acetone:water ratios (e.g., 70%, 80%, 90%, and 100% acetone) to optimize carotenoid extraction. researchgate.net While more polar xanthophylls like this compound are readily extracted with such mixtures, the polarity must be balanced to prevent the underestimation of less polar carotenoids that might also be of interest. researchgate.net The use of solvent mixtures like heptane-acetone (7:3, v/v) has also been reported for the preparative analysis of this compound. researchgate.net

The optimization process often involves evaluating not just the solvent composition but also the extraction time, solvent-to-sample ratio, and the number of extraction repetitions to maximize the yield. researchgate.net For example, a study on lettuce microgreens demonstrated the effectiveness of repeated extraction steps with varying acetone concentrations to enhance recovery. researchgate.net

Table 1: Solvent Systems Used in this compound Research

Solvent SystemApplicationReference
Acetone:Water MixturesExtraction from microgreens researchgate.net
Heptane-Acetone (7:3, v/v)Preparative TLC analysis researchgate.net
AcetoneGeneral carotenoid extraction jst.go.jpnih.gov
Methanol (B129727)General carotenoid extraction jst.go.jp
EthanolGeneral carotenoid extraction jst.go.jp
HexaneComparative carotenoid extraction researchgate.netnih.gov

Considerations for Carotenoid Stability During Extraction

This compound, like other carotenoids, is susceptible to degradation by factors such as heat, light, oxygen, and acidic conditions. jst.go.jpmdpi.com Therefore, stringent precautions must be taken during the extraction process to maintain its structural integrity.

Key considerations for ensuring stability include:

Protection from Light: Extractions should be performed under dim light, and the extraction vessels should be covered with aluminum foil to prevent photodegradation and isomerization. researchgate.net

Temperature Control: The extraction process should be carried out at low temperatures. Cold acetone is often used to minimize thermal degradation. researchgate.netrug.nl Procedures should generally be kept below 40°C. jst.go.jp

Prevention of Oxidation: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent is a common practice to prevent oxidative degradation of carotenoids. researchgate.net

pH Control: The acidic environment can lead to the degradation of carotenoids. journal-of-agroalimentary.ro For instance, during the lactic acid fermentation of zucchini, a decrease in pH resulted in significant degradation of this compound. journal-of-agroalimentary.ro

Rapid Processing: To minimize degradation, extraction and purification procedures should be conducted as quickly as possible. jst.go.jp

Studies have shown that processing methods like sterilization can completely destroy labile carotenoids, including this compound. journal-of-agroalimentary.rojournal-of-agroalimentary.ro This highlights the critical importance of gentle extraction and processing conditions in this compound research.

Chromatographic Separation Methods for Isolation and Purity Assessment

Following extraction, chromatographic techniques are indispensable for the separation, isolation, identification, and purity assessment of this compound from the complex mixture of co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (DAD) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (DAD) detector is a powerful and widely used technique for the analysis of carotenoids, including this compound. journal-of-agroalimentary.rojournal-of-agroalimentary.roresearchgate.netresearchgate.net This method offers high resolution and sensitivity, allowing for the separation and quantification of individual carotenoids within a sample. researchgate.net

The DAD provides spectral information for each peak, which is crucial for the identification of compounds by comparing their absorption spectra with those of known standards or literature data. jst.go.jpresearchgate.net this compound exhibits a characteristic UV-Vis absorption spectrum with a maximum absorption wavelength (λmax) of around 439 nm. researchgate.net

Reverse-phase HPLC is the most common mode used for carotenoid analysis, employing stationary phases such as C18 or C30. jst.go.jp The C30 column is particularly effective for separating carotenoid isomers. jst.go.jp The mobile phase typically consists of a gradient mixture of solvents like acetonitrile, methanol, and dichloromethane.

Table 2: HPLC-DAD in this compound Analysis

Preparative Chromatography Techniques (e.g., Thin-Layer Chromatography (TLC), Preparatory HPLC)

For the isolation of larger quantities of this compound for structural elucidation or bioactivity studies, preparative chromatography techniques are employed.

Thin-Layer Chromatography (TLC) is often used as a preliminary, simple, and rapid separation method. researchgate.net It can be used for the partial purification of this compound before further purification by preparative HPLC. researchgate.netresearchgate.net The advantages of preparative TLC include speed, high sensitivity, and the ability to handle larger sample sizes. researchgate.net A common solvent system for preparative TLC of this compound is heptane-acetone (7:3, v/v) on silica (B1680970) gel plates. researchgate.net

Preparative HPLC is then used to achieve a high degree of purity. researchgate.netresearchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. The combination of preparative TLC followed by preparative HPLC has been successfully used to obtain this compound with a purity of 99 ± 1%. researchgate.net

Other column chromatography techniques like Vacuum Liquid Chromatography (VLC) , which uses TLC grade silica gel under vacuum, can also be an efficient method for the crude fractionation of plant extracts before final purification. juniperpublishers.com

Emerging Chromatographic Approaches (e.g., Supercritical Fluid Chromatography (SFC))

Supercritical Fluid Chromatography (SFC) is an emerging technique that is gaining attention for the analysis of nonpolar compounds like carotenoids. thieme-connect.de SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. thieme-connect.de

The low polarity of supercritical CO2 makes it well-suited for the separation of thermally labile and low to moderate molecular weight molecules like this compound. thieme-connect.dewikipedia.org Modifiers such as methanol can be added to the CO2 to alter the polarity of the mobile phase, allowing for the separation of more polar compounds as well. thieme-connect.de While still less common than HPLC for carotenoid analysis, SFC represents a promising alternative, particularly for preparative scale purifications due to the ease of removing the gaseous mobile phase. thieme-connect.dezu.edu.pk

Spectroscopic and Spectrometric Characterization for Structural Elucidation

The definitive identification and structural elucidation of this compound, like other carotenoids, rely on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information on the molecule's mass, fragmentation patterns, constituent functional groups, and stereochemistry.

Mass Spectrometry (LC-MS, ESI-MS, APCI-MS, MS/MS) for Molecular and Fragmentation Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of complex mixtures containing carotenoids like this compound. jst.go.jpresearchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. jst.go.jpresearchgate.net For the ionization of carotenoids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly employed methods. jst.go.jpd-nb.info

Key Ionization Techniques and Observations:

Atmospheric Pressure Chemical Ionization (APCI): APCI is a widely used ionization technique for carotenoid analysis. jst.go.jpuva.nl In positive ion mode APCI-MS, carotenoids typically exhibit a strong protonated molecular ion [M+H]⁺. jst.go.jp This provides clear molecular weight information. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion induce fragmentation, offering structural insights. For hydroxylated xanthophylls like this compound, a characteristic loss of water is observed, resulting in fragment ions such as [M+H-18]⁺. researchgate.net In the tandem mass spectrum of a carotenoid identified as CA-Lac, a fragment at m/z 413.32 was suggested to result from the sequential loss of a hydroxyl group and the ε-ring moiety from the molecule. researchgate.net

Electrospray Ionization (ESI): ESI is another soft ionization technique used for carotenoids. jst.go.jpd-nb.info Hydroxylated carotenoids can show both the molecular ion M⁺ and the protonated molecule [M+H]⁺. jst.go.jp ESI-MS can also produce adduct ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, particularly for xanthophylls. jst.go.jp Fragmentation in ESI-MS/MS can also involve the elimination of water from these various parent ions. jst.go.jp

The coupling of a photodiode array (PDA) detector with LC-MS allows for simultaneous acquisition of UV-Visible absorption spectra and mass spectral data, providing complementary information for a more confident identification of this compound in complex samples. researchgate.net

Table 1: Common Ionization Techniques in Mass Spectrometry for Carotenoid Analysis

Ionization TechniqueTypical Ions Observed for Hydroxylated CarotenoidsKey Advantages for this compound Analysis
APCI (Positive Mode) [M+H]⁺, [M+H-H₂O]⁺Provides strong protonated molecular ion for clear molecular weight determination. jst.go.jpuva.nl
ESI (Positive Mode) M⁺, [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+H-H₂O]⁺Soft ionization suitable for labile molecules; adduct formation can aid in identification. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of organic molecules, including this compound. google.comrsc.org While mass spectrometry provides information about molecular weight and fragmentation, NMR offers detailed insights into the carbon-hydrogen framework of the molecule. neu.edu.tr

High-resolution ¹H NMR and ¹³C NMR spectra are the most critical experiments. neu.edu.trnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). libretexts.org

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. It is less sensitive than ¹H NMR but crucial for defining the carbon skeleton. neu.edu.tr

For complex molecules like this compound, advanced 2D NMR techniques are often necessary to assign all proton and carbon signals unambiguously. These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between protons and carbons, helping to piece together the molecular structure. While general principles of NMR are well-established, specific, detailed NMR data for this compound is not widely available in the public domain, underscoring the need for further research to achieve its complete structural assignment. google.comrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. nih.govwikipedia.org The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. wikipedia.org

For a carotenoid like this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
O-H (hydroxyl groups) 3200-3600 (broad)Stretching
C-H (alkanes/alkenes) 2850-3000Stretching
C=C (conjugated polyene chain) 1600-1680Stretching
C-O (hydroxyl groups) 1000-1250Stretching

UV-Visible Spectrophotometry for Quantification and Spectral Comparison

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for both the quantification and preliminary identification of carotenoids. denovix.com Carotenoids, due to their extended system of conjugated double bonds, exhibit characteristic strong absorption in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm. cirad.fr

The UV-Vis spectrum of a carotenoid typically shows a fine structure with three distinct peaks (often labeled I, II, and III). cirad.fr The position of the absorption maxima (λmax) and the shape of the spectrum provide valuable information about the chromophore of the molecule. cirad.frgoogle.com For instance, the specific λmax values can help differentiate between various carotenoids in a mixture. cirad.fr

Quantification of total carotenoids or a specific carotenoid like this compound can be achieved using the Beer-Lambert law, which relates absorbance to concentration. When a pure standard of this compound is available, a calibration curve can be constructed to determine its concentration in unknown samples accurately. In complex mixtures, HPLC coupled with a diode-array detector (DAD) or UV-Vis detector is the preferred method, as it allows for the separation of individual carotenoids before their spectral properties are measured. researchgate.netzu.edu.pk

Quantitative Determination and Method Validation Protocols

The accurate quantitative determination of this compound in various matrices, such as plant tissues or food products, requires the development and validation of reliable analytical methods. ujpronline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.comnml.gov.np

High-Performance Liquid Chromatography (HPLC) with UV-Vis or DAD detection is the most common and robust technique for the quantification of individual carotenoids. cirad.fr Gas chromatography (GC) can also be employed, particularly for the analysis of certain volatile derivatives. ptfarm.pl

A typical method validation protocol, following guidelines from bodies like the International Conference on Harmonisation (ICH), involves evaluating several key parameters: ujpronline.comnml.gov.npdemarcheiso17025.com

Table 3: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria for HPLC Methods
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, resolution between adjacent peaks > 1.5. ptfarm.pl
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999. ptfarm.pl
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay, typically 80-120% of the test concentration. demarcheiso17025.com
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies at different concentration levels (e.g., 80%, 100%, 120%), with recovery typically within 98-102%. ptfarm.pl
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: repeatability and intermediate precision.Relative Standard Deviation (RSD) should be low, often <2% for repeatability and <3% for intermediate precision. ptfarm.pl
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on signal-to-noise ratio (typically 3:1). demarcheiso17025.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1) and demonstrated by acceptable precision at that level. ptfarm.pldemarcheiso17025.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

For the quantitative determination of this compound, a detailed protocol would involve optimizing the extraction from the sample matrix, selecting an appropriate HPLC column (C18 and C30 columns are common for carotenoids), and developing a mobile phase gradient to achieve good separation. researchgate.net The method would then be rigorously validated according to the parameters outlined above to ensure the reliability and consistency of the quantitative data. ujpronline.comptfarm.pl

Future Directions in Lactucaxanthin Research

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Factors

The biosynthesis of lactucaxanthin, like other carotenoids, involves a series of enzymatic steps. While the general pathway for carotenoid synthesis is known, the specific enzymes and regulatory mechanisms governing the production of this compound, particularly the formation of its characteristic ε-rings, are not fully understood. biorxiv.orgrsc.org A key enzyme in this process is lycopene (B16060) ε-cyclase (LCYE), which catalyzes the formation of ε-rings from lycopene. rsc.orgnih.gov Unlike the LCYE in many plants that typically creates one ε-ring, the LCYE in lettuce can produce two, leading to the synthesis of ε,ε-carotene, the precursor of this compound. rsc.orgnih.gov

Future research will likely focus on identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway. This includes not only the core enzymes but also any auxiliary proteins or regulatory factors that influence their activity. nih.gov Understanding the transcriptional and post-transcriptional regulation of the genes encoding these enzymes is crucial. frontiersin.orgnih.gov For instance, studies have shown that the expression of phytoene (B131915) synthase (PSY), the first committed enzyme in the carotenoid pathway, can be influenced by various factors. nih.govfrontiersin.orgcsic.es Elucidating how these regulatory networks specifically control the flux towards this compound will be a key area of investigation. frontiersin.org

Table 1: Key Areas for Future Research in this compound Biosynthesis

Research AreaObjective
Enzyme Discovery Identify and characterize all enzymes in the this compound biosynthetic pathway.
Regulatory Mechanisms Uncover the transcriptional and post-transcriptional factors controlling this compound synthesis. frontiersin.org
Metabolic Flux Analysis Determine the key control points and rate-limiting steps in the pathway. frontiersin.org
Structural Biology Determine the three-dimensional structures of key enzymes to understand their mechanisms. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Accumulation in Biofortification

Biofortification, the process of increasing the nutritional value of crops, presents a promising application for this compound research. csic.esbiorxiv.org Metabolic engineering offers a powerful toolkit to enhance the accumulation of this beneficial carotenoid in lettuce and potentially other plants. frontiersin.orgnih.govmdpi.com A primary strategy involves the targeted overexpression of key biosynthetic genes, such as LCYE, to drive the metabolic flux towards this compound. nih.gov Conversely, down-regulating or knocking out genes in competing pathways could also redirect precursors towards this compound synthesis. nih.govwindows.net

Table 2: Metabolic Engineering Approaches for this compound Biofortification

StrategyDescription
Gene Overexpression Increase the expression of key enzymes like lycopene ε-cyclase (LCYE). nih.gov
Gene Knockout/Down-regulation Suppress competing metabolic pathways to redirect precursors. nih.govwindows.net
Storage Sink Enhancement Engineer larger or more numerous chromoplasts for carotenoid sequestration. nih.govcsic.es
Upstream Pathway Engineering Enhance the supply of precursors from the MEP pathway. nih.govnih.gov
Transcription Factor Engineering Modulate regulatory genes that control the entire biosynthetic pathway. frontiersin.org

Exploration of Uncharted Biological Functions and Signaling Roles

While initial studies have highlighted the anti-diabetic and antioxidant properties of this compound, its full spectrum of biological activities remains largely unexplored. researchgate.netnih.gov Future research should aim to uncover novel physiological roles and the underlying molecular mechanisms. This includes investigating its potential effects on other chronic diseases, its role in cellular signaling pathways, and its interactions with other nutrients. foodb.catandfonline.com

This compound may play a role in modulating various signaling cascades within the cell. foodb.catandfonline.com For example, its antioxidant properties suggest it could influence pathways related to oxidative stress, such as the Nrf2 pathway. tandfonline.comdntb.gov.ua Its potential anti-inflammatory effects also warrant investigation into its impact on signaling pathways like NF-κB. tandfonline.com Furthermore, exploring its role in intercellular communication and as a potential precursor for signaling molecules could reveal new functions. foodb.ca

Table 3: Potential Areas for Exploring this compound's Biological Functions

Research AreaPotential Function
Chronic Disease Prevention Investigate its role in preventing cardiovascular disease, neurodegenerative disorders, and certain cancers.
Cellular Signaling Elucidate its impact on key signaling pathways like Nrf2, NF-κB, and others. tandfonline.comdntb.gov.ua
Gene Expression Analyze its effects on the expression of genes involved in metabolism, inflammation, and cell growth.
Gut Microbiome Interaction Explore how this compound influences the composition and function of the gut microbiota.
Metabolite Profiling Identify the metabolic products of this compound in the body and their biological activities.

Development of High-Throughput and Eco-Friendly Analytical Platforms

To support the expanding research on this compound, the development of advanced analytical methods is crucial. Current methods for carotenoid analysis, such as high-performance liquid chromatography (HPLC), can be time-consuming and require the use of organic solvents. mdpi.comreadersinsight.net There is a need for high-throughput and environmentally friendly analytical platforms to accelerate research and reduce the environmental impact. mdpi.comreadersinsight.net

Emerging techniques like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) offer faster analysis times and reduced solvent consumption. mdpi.com The use of "green" solvents and novel extraction methods, such as ultrasound-assisted and microwave-assisted extraction, can also contribute to more sustainable analytical workflows. readersinsight.netrsc.orgrsc.org Furthermore, the development of non-destructive and rapid analytical techniques, potentially based on spectroscopy or imaging, could enable real-time monitoring of this compound content in plants. The application of high-throughput sequencing methods can also aid in the analysis of genes and isoforms related to this compound biosynthesis. nih.gov

Table 4: Innovations in Analytical Platforms for this compound Analysis

TechniqueAdvantage
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis and higher resolution compared to HPLC. mdpi.com
Supercritical Fluid Chromatography (SFC) Uses environmentally friendly supercritical CO2 as the mobile phase. mdpi.comrsc.org
Green Extraction Methods Ultrasound-assisted and microwave-assisted extraction reduce solvent use and extraction time. readersinsight.netrsc.org
High-Throughput Screening Assays Enable rapid analysis of large numbers of samples. researchgate.net
Spectroscopic and Imaging Techniques Potential for non-destructive, real-time analysis of this compound in plant tissues.

Q & A

Q. What validated analytical methods are recommended for quantifying lactucaxanthin in plant matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is widely used. Ensure calibration with certified standards and validate methods for specificity, linearity, and recovery rates. Sample preparation should include solvent extraction (e.g., acetone or methanol) followed by purification via solid-phase extraction to minimize matrix interference .

Q. How can researchers confirm the biosynthetic pathway of this compound in plant species?

Methodological Answer: Use isotopic labeling (e.g., ¹³C or ²H) to trace precursor incorporation, combined with gene knockout/knockdown techniques (e.g., CRISPR/Cas9 or RNAi) to identify enzymes involved. Comparative transcriptomics of high- and low-lactucaxanthin phenotypes can pinpoint candidate genes .

Q. What experimental controls are critical when assessing this compound’s antioxidant activity in vitro?

Methodological Answer: Include positive controls (e.g., ascorbic acid or Trolox), solvent controls to rule out solvent interference, and negative controls (e.g., heat-denatured this compound). Use standardized assays like DPPH or ORAC, and report IC₅₀ values with triplicate measurements .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analyses to identify variables such as extraction methods (e.g., solvent polarity), purity levels, or cell line specificity. Reproduce conflicting experiments under standardized conditions and use multivariate statistical models (e.g., PCA) to isolate contributing factors .

Q. What strategies optimize this compound stability in experimental formulations for bioavailability studies?

Methodological Answer: Encapsulate this compound in lipid-based nanocarriers (e.g., liposomes) to mitigate oxidative degradation. Monitor stability via accelerated aging tests (e.g., 40°C/75% RH for 3 months) and validate retention rates using HPLC-MS. Include antioxidants like α-tocopherol in formulations .

Q. How can in silico models improve the design of this compound-targeted binding assays?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict interactions between this compound and receptors (e.g., NF-κB or COX-2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What experimental designs address the low bioavailability of this compound in mammalian systems?

Methodological Answer: Combine in vitro Caco-2 cell models to simulate intestinal absorption with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models). Use pro-drug formulations or co-administration with absorption enhancers (e.g., piperine) .

Methodological Rigor & Reproducibility

  • Key Consideration : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like Zenodo or Figshare .
  • Data Contradiction Workflow : Cross-validate findings using orthogonal methods (e.g., HPLC vs. NMR for purity checks) and publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.